molecular formula C20H20N2O2 B7053366 N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Cat. No.: B7053366
M. Wt: 320.4 g/mol
InChI Key: DBLLRXZOKJBQCO-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of an oxazole ring substituted with dimethyl groups at positions 3 and 5, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-4-nitroisoxazole with suitable reagents can yield the desired oxazole ring.

    Attachment of the Diphenylpropanamide Moiety: The diphenylpropanamide group can be introduced through a series of reactions involving the coupling of diphenylpropanoyl chloride with the oxazole intermediate. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents such as halogens (e.g., chlorine, bromine) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]cyclooctanamine
  • N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-iodo-4-pyrimidinamine
  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

Uniqueness

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide stands out due to its unique combination of an oxazole ring and a diphenylpropanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-20(15(2)24-22-14)21-19(23)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLLRXZOKJBQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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